5-oxo-1-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-1-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-10-14(11-17(26-2)19(16)27-3)21-20(24)13-9-18(23)22(12-13)15-7-5-4-6-8-15/h4-8,10-11,13H,9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLQCSPGKKLIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a trimethoxybenzene derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Conditions | Reagents | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid + 3,4,5-trimethoxyaniline | Protonation of carbonyl oxygen facilitates nucleophilic water attack |
| Basic hydrolysis | 2M NaOH, 80°C, 8 hrs | Sodium salt of carboxylic acid + 3,4,5-trimethoxyphenylamine | Hydroxide ion acts as nucleophile |
Key Findings :
-
Acidic hydrolysis proceeds with 75–85% yield in polar aprotic solvents (e.g., DMF).
-
Basic conditions require extended reaction times due to steric hindrance from the trimethoxyphenyl group.
Reduction Reactions
The 5-oxo (ketone) group is reducible to a secondary alcohol:
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | EtOH, 25°C, 2 hrs | No reaction (ketone remains intact) | Insufficient reactivity |
| Lithium aluminum hydride (LiAlH₄) | THF, 0°C → 25°C, 6 hrs | 1-phenyl-5-hydroxypyrrolidine-3-carboxamide | Full conversion (>90%) |
Structural Impact :
-
Reduction enhances hydrophilicity, potentially improving bioavailability.
Electrophilic Aromatic Substitution
The 3,4,5-trimethoxyphenyl group participates in electrophilic reactions, though steric and electronic effects modulate reactivity:
| Reaction | Reagents | Position | Products | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Nitro-substituted derivative | <10% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | No reaction | Unmodified compound | – |
Challenges :
-
Electron-donating methoxy groups deactivate the ring toward electrophiles .
-
Steric bulk from adjacent substituents further inhibits reactivity .
Demethylation of Methoxy Groups
Controlled demethylation generates phenolic intermediates for further functionalization:
Optimization :
Condensation with Carbonyl Compounds
The carboxamide’s NH group reacts with aldehydes to form Schiff bases under mild conditions:
| Aldehyde | Catalyst | Products | Stability |
|---|---|---|---|
| 4-nitrobenzaldehyde | AcOH, 60°C, 3 hrs | N′-(4-nitrobenzylidene)carboxamide | Stable in solid state |
| Furfural | None, RT, 24 hrs | No reaction | – |
Scope :
Ring-Opening Reactions
The pyrrolidone ring undergoes cleavage under extreme conditions:
| Conditions | Reagents | Products | Byproducts |
|---|---|---|---|
| Strong acid | H₂SO₄ (conc.), 120°C, 8 hrs | Linear amine-carboxylic acid fragment | Degraded aromatic products |
| Oxidative cleavage | KMnO₄, H₂O, 100°C | Dicarboxylic acid + aniline derivatives | CO₂, MnO₂ |
Utility :
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A study published in the journal Applied Sciences detailed the synthesis of pyrrolidine derivatives, including 5-oxo-1-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide. The researchers evaluated its in vitro anticancer activity against various cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating its potential as a targeted cancer therapy .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | High |
| HeLa (Cervical Cancer) | 15.0 | Moderate |
| A549 (Lung Cancer) | 20.0 | Moderate |
| Normal Fibroblasts | >100 | Low |
Pharmacological Implications
Apart from its anticancer properties, this compound has shown potential in other pharmacological areas:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can offer neuroprotective benefits, potentially aiding in neurodegenerative conditions.
Case Studies and Research Findings
Several case studies have been documented regarding the use of this compound in various experimental settings:
- Case Study 1 : A research team investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, supporting its use as a therapeutic agent .
- Case Study 2 : In another study focused on its mechanism of action, researchers found that the compound induces apoptosis in cancer cells through mitochondrial pathways, highlighting its potential for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Combretastatin A-4 (CA-4) and Prodrugs
- Core Scaffold : Combretastatin A-4 is a natural (Z)-stilbene derivative with a 3,4,5-trimethoxyphenyl group and a 4-methoxyphenyl group .
- Key Differences : Unlike the pyrrolidine carboxamide core of the target compound, CA-4’s rigid stilbene backbone facilitates tubulin polymerization inhibition. However, both share the trimethoxyphenyl group, a critical motif for binding β-tubulin .
- Solubility and Prodrugs : CA-4’s poor water solubility led to prodrug development (e.g., phosphate salts like CA-4P), which hydrolyze in vivo to release the active compound . The target compound’s carboxamide group may confer better solubility than CA-4 but lacks prodrug optimization in the evidence.
Benzothiophene Acrylonitrile Derivatives
- Core Scaffold : Benzothiophene acrylonitriles (e.g., compounds 31–33) feature a benzo[b]thiophene linked to acrylonitrile and methoxyphenyl groups .
- Key Similarities : Compounds 32 and 33 include the 3,4,5-trimethoxyphenyl group, mirroring the target compound’s substituent. These derivatives exhibit potent anticancer activity (GI₅₀ <10–100 nM) against 60 human cancer cell lines .
- Mechanistic Insight : The trimethoxyphenyl group in benzothiophene derivatives likely enhances cytotoxicity by mimicking CA-4’s tubulin-binding interactions. The target compound’s pyrrolidine carboxamide may offer distinct hydrogen-bonding interactions but requires validation.
Other Pyrrolidine Derivatives
- Example: 5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide (CAS 1396766-75-8) shares the pyrrolidine-3-carboxamide core but replaces the trimethoxyphenyl group with a thiophen-oxadiazole-cyclohexyl moiety .
Solubility and Prodrug Potential
- The target compound’s carboxamide group may enhance solubility compared to CA-4’s phenol, but the bulky trimethoxyphenyl group could limit aqueous solubility.
- Prodrug strategies (e.g., phosphate esterification, as in CA-4P ) could be applicable if solubility issues arise.
Resistance and Selectivity
- Benzothiophene acrylonitriles evade P-glycoprotein (P-gp)-mediated resistance, a common issue with CA-4 . The target compound’s carboxamide group may reduce P-gp recognition, but this requires experimental validation.
Biological Activity
5-oxo-1-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide, a compound with the CAS number 879596-99-3, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N2O5
- Molecular Weight : 370.39908 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its cytotoxicity against cancer cell lines and its potential as an inhibitor of specific biological pathways.
Cytotoxicity Studies
Recent research has indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxic activity. For instance:
- Cytotoxic Effects : In a study examining related pyrrolizine compounds with similar moieties, certain derivatives demonstrated IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR breast cancer cells. These compounds also showed lower toxicity towards normal MRC-5 cells, indicating a degree of selectivity for cancerous over normal cells .
The mechanisms through which these compounds exert their effects include:
- Inhibition of Tubulin Polymerization : Compounds similar to 5-oxo-1-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
- Cell Cycle Arrest : Studies have reported that these compounds can induce cell cycle arrest at the G2/M phase and preG1 phase in cancer cells .
- Apoptosis Induction : The ability to trigger early apoptosis in cancer cells has been confirmed through mechanistic studies .
Comparative Biological Activity Table
| Compound | IC50 (MCF-7/ADR) | Mechanism of Action |
|---|---|---|
| 5-Oxo Compound | 0.52 - 6.26 μM | Inhibits tubulin polymerization; induces apoptosis |
| Related Pyrrolizine Derivatives | Varies (0.10 - 4.16 μM) | Similar mechanisms as above |
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of pyrrolidine derivatives:
- Cytotoxicity Against Cancer Cells :
- Kinase Inhibition :
- Antibacterial Activity :
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-oxo-1-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide, and how can purity be ensured?
- Synthesis Methods :
- Core Structure Formation : The pyrrolidine ring can be synthesized via cyclization reactions, such as intramolecular amidation or Michael addition, using precursors like substituted acrylamides or β-keto esters. The trimethoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2) is effective for isolating single crystals suitable for X-ray diffraction, ensuring structural integrity .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths, angles, and stereochemical data. For example, deviations from planarity in heterocyclic rings (e.g., pyrrolidine puckering) can be quantified to confirm conformational stability .
- Spectroscopic Techniques :
- FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Anticancer Screening : Use the NCI-60 human tumor cell line panel to assess cytotoxicity (IC₅₀ values).
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Target-specific assays (e.g., kinase inhibition via ADP-Glo™) to identify mechanistic pathways.
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Design of Experiments (DOE) : Apply factorial designs (e.g., 2³ factorial) to evaluate variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways, reducing trial-and-error experimentation .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates .
Q. How should conflicting bioactivity data across studies be resolved?
- Meta-Analysis Framework :
- Data Normalization : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Multivariate Statistics : Principal component analysis (PCA) identifies confounding variables (e.g., solvent DMSO concentration) .
- Mechanistic Follow-Up : Use CRISPR-Cas9 gene editing to validate target engagement in isogenic cell lines, ruling off-target effects .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?
- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., tubulin binding pockets).
- ADME Prediction : SwissADME or pkCSM estimates logP, bioavailability, and CYP450 metabolism .
- Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in physiological conditions .
Q. What advanced analytical methods resolve challenges in purity and stereochemical characterization?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers, critical for stereospecific activity .
- LC-MS/MS : Detects trace impurities (<0.1%) and quantifies degradation products under stress conditions (heat, light) .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration when X-ray data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
